molecular formula C22H26ClN3O2 B243545 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide

货号 B243545
分子量: 399.9 g/mol
InChI 键: GSSJXYLDEDIZAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase B-cell lymphoma 2 (BTK). BTK is a crucial enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays a critical role in the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. BCR activation leads to the phosphorylation of BTK, which in turn activates downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. Inhibition of BTK by N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has also been reported to inhibit other kinases, including JAK3 and ITK, which are involved in immune cell signaling. N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and rituximab, in preclinical models of B-cell malignancies.

实验室实验的优点和局限性

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is a highly selective inhibitor of BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, like other small molecule inhibitors, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has some limitations, including poor solubility, low bioavailability, and potential off-target effects. These limitations can be addressed by optimizing the formulation and dosing regimen of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide and by conducting rigorous preclinical studies to evaluate its safety and efficacy.

未来方向

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Future studies will focus on optimizing the dosing regimen and evaluating the safety and efficacy of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide in combination with other drugs. In addition, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide may have potential applications in other diseases, such as autoimmune disorders and inflammatory diseases, where BTK plays a critical role in immune cell signaling. Future studies will explore the potential of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide in these indications and identify new targets for BTK inhibitors.

合成方法

The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide involves several steps, starting from the reaction of 5-chloro-2-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid to form the intermediate 5-chloro-2-(4-isobutyryl-1-piperazinyl)aniline. The intermediate is then reacted with 3-methylbenzoyl chloride to yield the final product, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide. The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been reported in several scientific publications, and the chemical structure has been confirmed by various analytical techniques, including NMR and mass spectrometry.

科学研究应用

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has potent anti-tumor activity and can significantly prolong survival in animal models of B-cell malignancies.

属性

分子式

C22H26ClN3O2

分子量

399.9 g/mol

IUPAC 名称

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-11-9-25(10-12-26)20-8-7-18(23)14-19(20)24-21(27)17-6-4-5-16(3)13-17/h4-8,13-15H,9-12H2,1-3H3,(H,24,27)

InChI 键

GSSJXYLDEDIZAP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

规范 SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。